1-(2-Fluorophenyl)ethanol
Overview
Description
1-(2-Fluorophenyl)ethanol is an organic compound with the molecular formula C8H9FO. It is a colorless liquid that is immiscible in water and has a boiling point of approximately 205-206°C . This compound is used in various fields, including organic synthesis, agricultural applications, and dyestuffs .
Mechanism of Action
Target of Action
It is structurally similar to ethanol, which is known to interact with several targets, including gaba receptors and glycine receptors . These receptors play crucial roles in the central nervous system, mediating inhibitory neurotransmission.
Mode of Action
Ethanol’s sedative effects are mediated through binding to GABA receptors and glycine receptors . It also inhibits NMDA receptor functioning .
Biochemical Pathways
The metabolism of organofluorine compounds, including fluorinated drugs, has been studied . These compounds generally undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions, including glucuronide or sulfate conjugate formation, can also be expected .
Pharmacokinetics
Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
Ethanol has bactericidal activity and is often used as a topical disinfectant . It also has sedative effects due to its interactions with GABA and glycine receptors .
Action Environment
It is known that the compound should be stored in a dry room temperature environment . This suggests that moisture and temperature could potentially affect its stability.
Preparation Methods
1-(2-Fluorophenyl)ethanol can be synthesized through several methods:
Reduction of 2-Fluoroacetophenone: This method involves the reduction of 2-fluoroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride
Biological Activity
1-(2-Fluorophenyl)ethanol, a chiral alcohol characterized by the presence of a fluorine atom on the phenyl ring, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound's unique structure influences its biological activity, making it a subject of extensive research.
- Molecular Formula : C8H9FO
- Molecular Weight : 138.14 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 180.8 °C
- Melting Point : 26-27 °C
- LogP : 1.29
These properties suggest that this compound is a relatively stable compound with moderate lipophilicity, which can influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, which can significantly affect the compound's pharmacological profile. This mechanism is crucial for its application in drug development, particularly in targeting neurological and inflammatory conditions.
Pharmacological Studies
Research indicates that this compound may have potential applications in the synthesis of various bioactive molecules. Its chiral nature allows for studies on enzyme-substrate interactions, providing insights into the effects of chirality on biological activity .
Case Studies
- Neuropharmacology : A study demonstrated that compounds similar to this compound exhibit significant effects on neurotransmitter systems, potentially influencing mood and cognitive functions. The fluorine substitution appears to modulate receptor interactions, enhancing therapeutic efficacy .
- Anti-inflammatory Effects : In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent. This is particularly relevant for developing treatments for chronic inflammatory diseases .
- Toxicology Insights : Research into organofluorine compounds has highlighted both beneficial and toxic effects associated with fluorine incorporation in drugs. While some derivatives show promise as therapeutic agents, others may exhibit toxicity due to metabolic byproducts .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-Fluorophenylmethanol | C8H9FO | Moderate anti-inflammatory activity |
2-Fluoroacetophenone | C9H9FO | Neurological effects |
2-Fluorobenzoic acid | C7H5FO2 | Antimicrobial properties |
This table illustrates how this compound compares with similar compounds in terms of structure and biological activity.
Properties
IUPAC Name |
1-(2-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYVXSOEBCFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963232 | |
Record name | 1-(2-Fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445-26-1 | |
Record name | 2-Fluoro-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What methods were employed to study the chiral interactions of 1-(2-Fluorophenyl)ethanol with butan-2-ol?
A2: The research utilized gas-phase studies to investigate the chiral interactions. Specifically, mass-selective resonant two-photon ionization (R2PI) and infrared depleted R2PI (IR-R2PI) were employed to analyze diastereomeric complexes formed between the enantiomers of this compound and butan-2-ol. [, ] These techniques allow for detailed investigation of intermolecular interactions in isolated gas-phase complexes. Theoretical calculations, primarily at the D-B3LYP/6-31++G** level of theory, were also used to support and interpret the experimental findings. [, ]
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